7-methyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
The compound 7-methyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
- Formation of the Indole Moiety : Starting with a precursor such as 2-methyl-1H-indole, which undergoes functionalization to introduce the 2-oxoethyl group.
- Thioether Formation : The functionalized indole is then reacted with a thiol compound to form the sulfanyl linkage.
- Cyclization : The intermediate is subjected to cyclization reactions to form the benzothiophene and pyrimidine rings.
- Final Functionalization : Introduction of the prop-2-en-1-yl group and other necessary functional groups to complete the synthesis.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-methyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
- Substitution : Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
- Oxidation : Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
- Reduction : Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
- Substitution : Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.
- Oxidation : Formation of sulfoxides or sulfones.
- Reduction : Formation of alcohols from ketones.
- Substitution : Introduction of new functional groups such as halides, amines, or thiols.
Scientific Research Applications
7-methyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
- Biology : Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Medicine : Investigated for its potential therapeutic effects and as a lead compound for drug development.
- Industry : Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-methyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves interaction with specific molecular targets and pathways:
- Molecular Targets : The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
- Pathways Involved : It may influence signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds:
- 2-methyl-1H-indole : Shares the indole moiety but lacks the complex structure of the target compound.
- Benzothiophene derivatives : Similar in having the benzothiophene ring but differ in functional groups and overall structure.
- Pyrimidine derivatives : Contain the pyrimidine ring but vary in additional substituents and functional groups.
Uniqueness: 7-methyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Properties
IUPAC Name |
7-methyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-4-11-28-24(30)22-17-10-9-14(2)12-20(17)32-23(22)27-25(28)31-13-19(29)21-15(3)26-18-8-6-5-7-16(18)21/h4-8,14,26H,1,9-13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCFWHJMKIHXMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=C(NC5=CC=CC=C54)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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